5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 832737-19-6
VCID: VC4285934
InChI: InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
SMILES: CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.71

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide

CAS No.: 832737-19-6

Cat. No.: VC4285934

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.71

* For research use only. Not for human or veterinary use.

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide - 832737-19-6

Specification

CAS No. 832737-19-6
Molecular Formula C13H13ClN2O3
Molecular Weight 280.71
IUPAC Name 5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Standard InChI Key LWJMICYZGOIFLF-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a furan-2-carbohydrazide core substituted at the 5-position with a (2-chloro-6-methylphenoxy)methyl group. Key structural elements include:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic delocalization.

  • Carbohydrazide moiety (CONHNH2-\text{CONHNH}_2): A reactive functional group enabling condensation and cyclization reactions .

  • Chlorinated phenoxy group: Enhances lipophilicity and influences bioactivity through halogen bonding .

Physical and Spectroscopic Data

PropertyValue
Molecular FormulaC13H13ClN2O3\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{O}_3
Molecular Weight280.71 g/mol
Density1.3 ± 0.1 g/cm³
Canonical SMILESCC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN
InChI KeyLWJMICYZGOIFLF-UHFFFAOYSA-N

Infrared (IR) spectroscopy reveals absorption bands at 3290 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O stretch), confirming the carbohydrazide functionality . Nuclear magnetic resonance (NMR) spectra show singlet signals for hydrazide protons (δ\delta 9.19 ppm) and aromatic protons (δ\delta 6.99–7.69 ppm) .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves multi-step protocols starting from 4,4′-difluoro chalcone derivatives :

  • Oxidative aromatization: Cyclohexenone intermediates are oxidized to terphenyl esters using chloramine-T.

  • Hydrazide formation: Esters react with hydrazine hydrate to yield carbohydrazides under reflux conditions .

Example Reaction:

Ethyl 4,4′′-difluoro-5′-hydroxyterphenyl-4′-carboxylate+N2H4Carbohydrazide+EtOH\text{Ethyl 4,4′′-difluoro-5′-hydroxyterphenyl-4′-carboxylate} + \text{N}_2\text{H}_4 \rightarrow \text{Carbohydrazide} + \text{EtOH}

Conditions: Ethanol, 16 h reflux, 86% yield .

Reaction Chemistry

The carbohydrazide group participates in diverse transformations:

  • Cyclization: Forms 1,3,4-oxadiazoles with triethyl orthoformate .

  • Schiff base formation: Condenses with aldehydes to generate hydrazones .

  • Mannich reactions: Yields alkylated derivatives using secondary amines and formaldehyde .

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Halogen substitution: Chlorine at the ortho position increases lipophilicity and target binding .

  • Carbohydrazide flexibility: The CONHNH2-\text{CONHNH}_2 group enables hydrogen bonding with enzymes like dihydrofolate reductase .

Mechanistic Studies

  • Enzyme inhibition: Reversible covalent binding to cysteine residues in viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .

  • Oxidative stress modulation: Scavenges reactive oxygen species (ROS) via electron donation from the furan ring .

Future Directions and Challenges

Optimization Strategies

  • Bioisosteric replacement: Substituting chlorine with fluorine to improve metabolic stability.

  • Prodrug development: Enhancing oral bioavailability through ester prodrugs .

Translational Research Needs

  • In vivo toxicity profiling: Evaluate LD₅₀ and organ-specific effects.

  • Clinical trials: Prioritize lead compounds for phase I testing in oncology and infectious diseases.

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